alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide
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Overview
Description
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide is a synthetic compound that belongs to the class of aziridine derivatives Aziridines are three-membered heterocyclic compounds containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide typically involves the reaction of aziridine with beta-(p-chlorobenzoyl)propionic acid and p-methoxyaniline. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in the design of drugs that target specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Azirinomycin: Another aziridine derivative with antimicrobial properties.
Mitomycin: A well-known anticancer agent that contains an aziridine ring.
Miraziridine: A compound with potential therapeutic applications.
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-methoxyanilide is unique due to its specific chemical structure, which combines the aziridine ring with a p-chlorobenzoyl group and a p-methoxyanilide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
116383-18-7 |
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Molecular Formula |
C19H19ClN2O3 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-16-8-6-15(7-9-16)21-19(24)17(22-10-11-22)12-18(23)13-2-4-14(20)5-3-13/h2-9,17H,10-12H2,1H3,(H,21,24) |
InChI Key |
YVLRWZWXMGWWHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC(=O)C2=CC=C(C=C2)Cl)N3CC3 |
Origin of Product |
United States |
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